Cas no 941889-29-8 (4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide structure
941889-29-8 structure
商品名:4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
CAS番号:941889-29-8
MF:C20H22N2O3
メガワット:338.400285243988
CID:5499012
PubChem ID:7686572

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • F2783-0177
    • 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
    • AKOS024466240
    • 941889-29-8
    • 4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
    • 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
    • インチ: 1S/C20H22N2O3/c1-3-25-17-9-6-15(7-10-17)20(24)21-16-8-11-18(14(2)13-16)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
    • InChIKey: UCEKFIMYWDQSBW-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCN1C1C=CC(=CC=1C)NC(C1C=CC(=CC=1)OCC)=O

計算された属性

  • せいみつぶんしりょう: 338.16304257g/mol
  • どういたいしつりょう: 338.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 474
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2783-0177-40mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2783-0177-10μmol
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2783-0177-5mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2783-0177-20mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2783-0177-20μmol
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2783-0177-75mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2783-0177-5μmol
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2783-0177-1mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2783-0177-3mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2783-0177-30mg
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941889-29-8 90%+
30mg
$119.0 2023-05-16

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 関連文献

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamideに関する追加情報

4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide (CAS No. 941889-29-8)

The compound 4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, with the CAS registry number 941889-29-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features, which include a benzamide moiety, an ethoxy group, and a 2-oxopyrrolidine ring. These structural elements contribute to its potential as a bioactive molecule with diverse applications in drug discovery and development.

Recent studies have highlighted the importance of benzamide derivatives in modulating various biological pathways. The presence of the ethoxy group in this compound enhances its lipophilicity, which is crucial for improving bioavailability and permeability across biological membranes. Additionally, the 2-oxopyrrolidine ring introduces a rigid structure that can potentially interact with specific protein targets, making this compound a promising candidate for enzyme inhibition or receptor modulation.

One of the most exciting developments involving 4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its potential role in anti-cancer therapies. Researchers have explored its ability to inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs). The compound's ability to modulate these enzymes could lead to novel treatments for various malignancies, including breast and prostate cancers.

Moreover, the 3-methyl substituent on the phenyl ring adds another layer of complexity to this molecule. This substituent not only influences the compound's electronic properties but also plays a role in its stereochemical interactions with biological targets. Recent computational studies have demonstrated that this methyl group can enhance the molecule's binding affinity to certain receptors, further underscoring its potential therapeutic value.

In terms of synthesis, 4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is typically prepared through a multi-step process involving nucleophilic aromatic substitution and peptide coupling reactions. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability for potential large-scale production.

The compound's structural versatility also makes it an attractive lead molecule for exploring other therapeutic areas. For instance, its ability to cross the blood-brain barrier has led to investigations into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Early preclinical studies suggest that it may exhibit neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function.

Another area of interest is the compound's role in inflammation and immune modulation. Studies have shown that 4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can inhibit pro-inflammatory cytokines, making it a potential candidate for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory effects are attributed to its ability to suppress nuclear factor-kappa B (NF-kB), a critical regulator of immune responses.

From an analytical standpoint, the characterization of this compound has been facilitated by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure and purity, ensuring that it meets rigorous quality control standards for pharmaceutical applications.

In conclusion, 4-Ethoxy-N-(3-methyl-4-(2 oxopyrrolidin 1 yl)phenyl)benzamide (CAS No. 941889 29 8) stands out as a multifaceted organic compound with significant potential in drug discovery and development. Its unique structural features, combined with cutting-edge research findings, position it as a valuable tool in addressing unmet medical needs across various therapeutic areas.

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